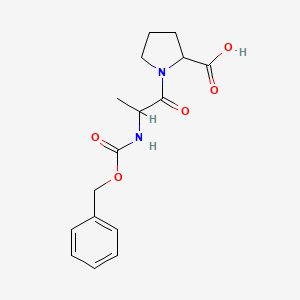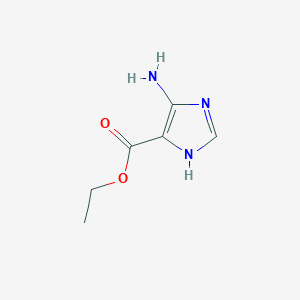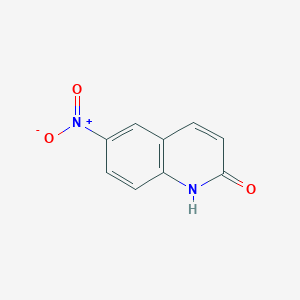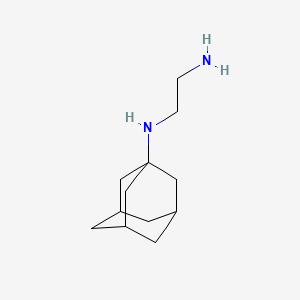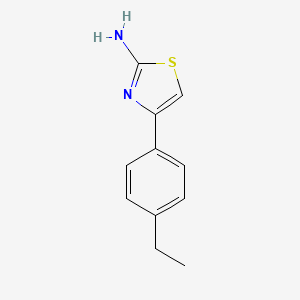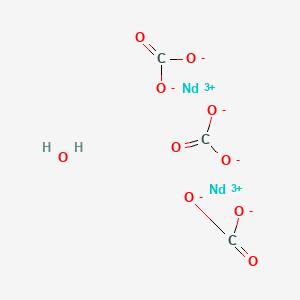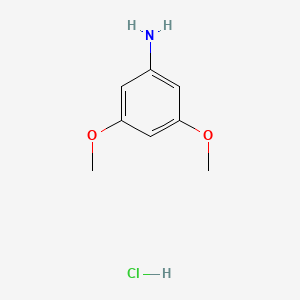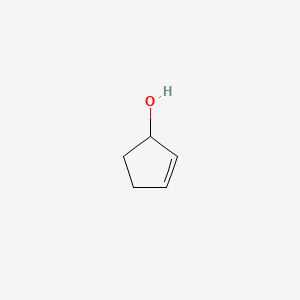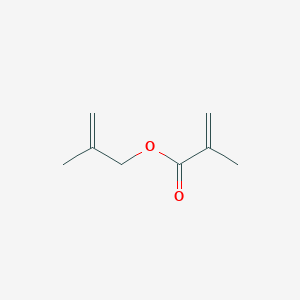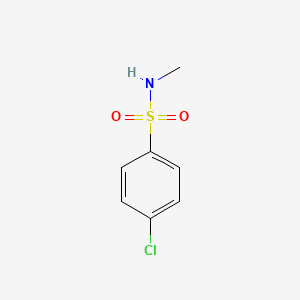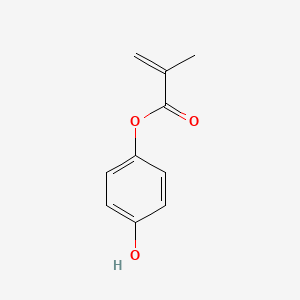
2-丙烯酸,2-甲基-,4-羟基苯酯
描述
“2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester” is also known as “4-Hydroxyphenyl 2-methylprop-2-enoate”. It has a molecular formula of C10H10O3 and a molecular weight of 178.187 . This compound is also referred to as “Methyl 4-hydroxycinnamate” and “Methyl p-hydroxycinnamate” among other names .
Molecular Structure Analysis
The molecular structure of “2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester” can be represented by the InChI string: InChI=1S/C10H10O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7,11H,1H3/b7-4+ . This indicates that the compound contains a methyl ester group attached to a 2-methylprop-2-enoic acid moiety, and a 4-hydroxyphenyl group .科学研究应用
Polymer Synthesis and Functionalization
4-Hydroxyphenyl methacrylate is extensively used in the synthesis of reactive polymers. These polymers are often cross-linked and contain chemically reactive functional groups, making them suitable for use as polymeric reagents or supports in biochemical and chemical applications . The compound’s ability to react with alcohols and amines allows for the creation of polymers with specific reactive groups through a single reaction step .
Advanced Lithography
In the field of lithography, 4-hydroxyphenyl methacrylate-based polymers are utilized due to their pendant phenolic functionality. These polymers offer an alternative to traditional polyhydroxy styrene homopolymer resins and show promising results in initial imaging applications . The phenolic groups provide sites for further chemical modification, enhancing the material’s lithographic performance.
Environmental Remediation
A novel application involves the development of pH-responsive poly 4-hydroxyphenyl methacrylate single-walled carbon nanotube composites. These composites are used for the selective removal of heavy metals like Pb^2+ and Cd^2+ from wastewater . Additionally, they can serve as nanocarriers for drug delivery, showcasing their multifunctional capabilities in environmental science and biomedical engineering .
High-Performance Materials
The incorporation of 4-hydroxyphenyl methacrylate into composite materials has led to the creation of substances with exceptional mechanical properties. For instance, composite membranes containing this compound have exhibited record-high tensile strength and stiffness, making them some of the strongest and stiffest materials reported to date .
Drug Delivery Systems
4-Hydroxyphenyl methacrylate is used to create stimuli-responsive drug delivery systems. These systems can encapsulate hydrophobic drug molecules and release them in a controlled manner, responding to changes in pH levels . This application is particularly valuable in the design of targeted therapies and precision medicine.
Synthesis of Bio-based Polymers
The compound is also pivotal in the synthesis of bio-based polymers. By polymerizing bio-derived acrylates, researchers have developed polyacrylates with high glass transition temperatures and attractive mechanical properties . These bio-based polymers are sustainable alternatives to traditional plastics derived from fossil fuels.
Adhesives and Coatings
Due to its reactive nature, 4-hydroxyphenyl methacrylate is used in the formulation of adhesives and coatings. It can be copolymerized with other monomers to create products with specific adhesion properties, suitable for various industrial applications .
Optical Materials
The transparency and thermal stability of polymers derived from 4-hydroxyphenyl methacrylate make them ideal for use in optical materials. These polymers can be tailored for applications requiring high optical clarity and resistance to temperature fluctuations .
属性
IUPAC Name |
(4-hydroxyphenyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(2)10(12)13-9-5-3-8(11)4-6-9/h3-6,11H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMXUSNWBKGQEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
85680-63-3 | |
| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85680-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1067627 | |
| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester | |
CAS RN |
31480-93-0 | |
| Record name | 4-Hydroxyphenyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31480-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031480930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-hydroxyphenyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does 4-hydroxyphenyl methacrylate play in the development of the nanocomposite fiber membrane described in the research?
A: 4-Hydroxyphenyl methacrylate (HPMA) is a key component of the nanocomposite fiber membrane. It acts as a polymerizable monomer, forming poly(4-hydroxyphenyl methacrylate) (PHPMA) chains. These chains, when combined with single-walled carbon nanotubes (SWCNTs) and processed via Forcespinning® and heat pressure, create the nanocomposite fiber membrane (NCST) [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




